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Compound Name: MG-1102

Cat. No.: B15138660

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ATL1102, an antisense oligonucleotide

therapeutic, with alternative treatments for Multiple Sclerosis (MS) and Duchenne Muscular

Dystrophy (DMD). We delve into the mechanism of action of ATL1102, supported by available

experimental data, and present a framework for its validation using RNA sequencing (RNA-

seq).

ATL1102: A Targeted Approach to Inflammation
ATL1102 is a second-generation antisense oligonucleotide designed to specifically target and

degrade the messenger RNA (mRNA) of CD49d, a subunit of the α4β1 integrin (also known as

VLA-4).[1][2][3] By reducing the expression of CD49d, ATL1102 aims to inhibit the migration of

inflammatory immune cells across the blood-brain barrier in MS and into muscle tissue in DMD,

thereby mitigating the inflammatory processes that drive these diseases.[4][5][6]

Preclinical Validation of Mechanism of Action
While direct RNA-seq data from human clinical trials of ATL1102 are not publicly available,

preclinical studies in the mdx mouse model of DMD have provided evidence for its mechanism
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of action at the RNA level. Treatment with a mouse-specific CD49d antisense oligonucleotide

resulted in a significant reduction of CD49d mRNA expression in skeletal muscle, confirming

the targeted RNA degradation.[2]

Performance Comparison: ATL1102 vs. Alternatives
This section compares the performance of ATL1102 with established treatments for Relapsing-

Remitting Multiple Sclerosis (RRMS) and Duchenne Muscular Dystrophy.

For Relapsing-Remitting Multiple Sclerosis (RRMS)
Alternative: Natalizumab (Tysabri®), a monoclonal antibody that also targets the α4 subunit of

VLA-4.[1][7]

Feature ATL1102 Natalizumab

Mechanism of Action

Antisense oligonucleotide that

degrades CD49d mRNA,

reducing VLA-4 expression.[1]

[2]

Monoclonal antibody that binds

to the α4 subunit of VLA-4,

blocking its interaction with its

receptor.[7]

Efficacy (Phase II)

54.4% reduction in new active

lesions vs. placebo.[1] 67.9%

reduction in new gadolinium-

enhancing T1 lesions vs.

placebo.[1]

In a 2-year Phase 3 study,

natalizumab demonstrated

consistent efficacy in reducing

relapse rates and disability

progression.[8] A separate

observational study showed a

decrease in the mean

annualized relapse rate from

1.99 to 0.31.[8][9][10][11]

Safety Profile

Generally well-tolerated. Most

common adverse events are

mild to moderate injection site

erythema and a transient

decrease in platelet counts.[1]

Associated with a risk of

progressive multifocal

leukoencephalopathy (PML), a

rare and serious brain

infection.[12]

For Duchenne Muscular Dystrophy (DMD)
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Alternative: Corticosteroids (e.g., Prednisone, Deflazacort), the current standard of care for

DMD.[13][14][15][16]

Feature ATL1102 Corticosteroids

Mechanism of Action

Reduces inflammation by

inhibiting the expression of

CD49d on immune cells.[5][6]

Broad anti-inflammatory and

immunosuppressive effects.

[17]

Efficacy (Phase II)

In a study of non-ambulatory

boys, ATL1102 showed a

positive effect on muscle

strength and function.[18] After

24 weeks, a reduction in the

average number of several

types of T cells, including

those expressing CD49d, was

observed.[5]

Improve muscle strength and

function in the short term (up to

two years).[16] Daily treatment

with prednisone or deflazacort

resulted in significantly better

outcomes compared with

intermittent prednisone

treatment.[15]

Safety Profile

Generally safe and well-

tolerated in a 24-week study.

[18] The most common

adverse events were injection

site erythema and skin

discoloration.[5]

Long-term use is associated

with significant side effects,

including weight gain, growth

suppression, and bone fragility.

[15][16][19]

Experimental Protocols
ATL1102 Clinical Trial Design (Phase II)

For RRMS: A multicenter, double-blind, placebo-controlled randomized trial. Patients were

treated with 200 mg of ATL1102 or placebo via subcutaneous injection three times in the first

week, followed by twice-weekly injections for 7 weeks.[1][20]

For DMD: An open-label trial in non-ambulatory boys aged 10 to 18 years. Patients received

25 mg of ATL1102 via subcutaneous injection once weekly for 24 weeks.[5][6]
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Proposed RNA-Seq Protocol for Validating ATL1102's
Mechanism of Action
This protocol is a representative workflow for assessing the on-target and off-target effects of

an antisense oligonucleotide like ATL1102 using RNA-seq.

Sample Collection: Collect whole blood or peripheral blood mononuclear cells (PBMCs) from

patients at baseline (pre-treatment) and at multiple time points during and after ATL1102

treatment. For DMD studies, muscle biopsies could also be considered where ethically

feasible.

RNA Isolation: Extract total RNA from the collected samples using a reputable kit (e.g.,

QIAGEN RNeasy, Zymo Research Direct-zol). Ensure high-quality RNA with a RIN value > 8.

[21]

Library Preparation:

Deplete ribosomal RNA (rRNA) to enrich for mRNA and other non-coding RNAs.

Construct sequencing libraries using a strand-specific library preparation kit (e.g., Illumina

TruSeq Stranded mRNA Library Prep). This preserves information about the transcript's

originating strand.

Sequencing: Perform deep sequencing on a high-throughput platform (e.g., Illumina

NovaSeq) to generate a sufficient number of reads for robust statistical analysis (typically

>30 million reads per sample).

Data Analysis:

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-

aware aligner like STAR.

Quantification: Quantify gene expression levels (e.g., as Transcripts Per Million - TPM)

using tools like RSEM or Salmon.
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Differential Gene Expression Analysis: Identify genes that are significantly up- or down-

regulated between baseline and post-treatment samples using packages like DESeq2 or

edgeR.

On-target Validation: Confirm a significant downregulation of ITGA4 (the gene encoding

CD49d).

Off-target Analysis: Analyze the differentially expressed genes for potential off-target

effects. This involves bioinformatic prediction of potential binding sites for ATL1102 in the

transcriptome and correlating this with observed expression changes.[22][23][24]

Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g.,

using GSEA or DAVID) to understand the biological pathways affected by ATL1102

treatment.

Visualizing the Pathways and Processes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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